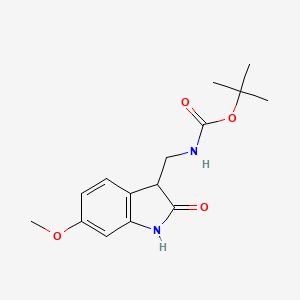
3-Boc-aminomethyl-6-methoxy-1,3-dihydro-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-aminomethyl-6-methoxy-1,3-dihydro-indol-2-one: is a chemical compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group and the methoxy substituent further enhances its chemical versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Boc-aminomethyl-6-methoxy-1,3-dihydro-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis or Bartoli indole synthesis.
Introduction of the Boc Group: The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the indole core, converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Chemistry: 3-Boc-aminomethyl-6-methoxy-1,3-dihydro-indol-2-one is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of indole derivatives on various biological pathways and processes.
Medicine: The compound’s indole core structure makes it a valuable scaffold for the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Boc-aminomethyl-6-methoxy-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The Boc group provides stability and protection during chemical reactions, while the methoxy group can influence the compound’s solubility and reactivity .
Comparison with Similar Compounds
3-Aminomethyl-6-methoxy-1,3-dihydro-indol-2-one: Lacks the Boc protecting group, making it more reactive but less stable.
3-Boc-aminomethyl-5-methoxy-1,3-dihydro-indol-2-one: Similar structure but with a different position of the methoxy group, which can affect its reactivity and biological activity.
Uniqueness: 3-Boc-aminomethyl-6-methoxy-1,3-dihydro-indol-2-one is unique due to the combination of the Boc protecting group and the methoxy substituent, which provides a balance of stability and reactivity, making it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C15H20N2O4 |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
tert-butyl N-[(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(19)16-8-11-10-6-5-9(20-4)7-12(10)17-13(11)18/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18) |
InChI Key |
MPXWPHLYAIBRGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=C(C=C(C=C2)OC)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


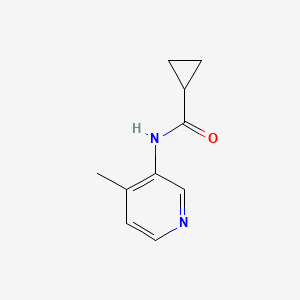
![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12273553.png)
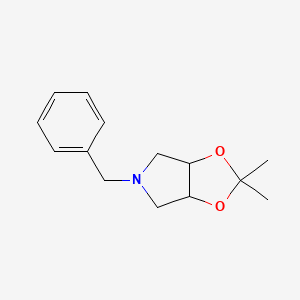
![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(4-fluorophenyl)methyl]methylamine](/img/structure/B12273563.png)
![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12273565.png)
![3-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273572.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B12273578.png)
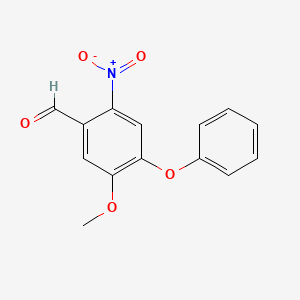
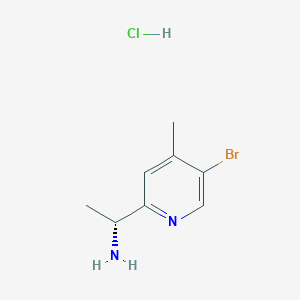


![Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)](/img/structure/B12273609.png)
